Cas no 2803370-06-9 (1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea)

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 1-((1R,2R)-2-(diMethylaMino)cyclohexyl)-3-(perfluorophenyl)thiourea
- MFCD31707554
- 2803370-06-9
- CS-0104874
- E81258
- Rel-1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea
- 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea
- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea, 98%, (99% ee)
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea
-
- インチ: 1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24)/t7-,8-/m1/s1
- InChIKey: AGKAFOPEHJFQHE-HTQZYQBOSA-N
- ほほえんだ: N([C@@H]1CCCC[C@H]1N(C)C)C(NC1=C(F)C(F)=C(F)C(F)=C1F)=S
計算された属性
- せいみつぶんしりょう: 367.11415957g/mol
- どういたいしつりょう: 367.11415957g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 59.4Ų
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02A393-100mg |
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea |
2803370-06-9 | 95% | 100mg |
$155.00 | 2024-05-07 | |
Ambeed | A1220221-100mg |
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea |
2803370-06-9 | 98% | 100mg |
$109.0 | 2025-03-01 | |
Ambeed | A1220221-100mg |
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea |
2803370-06-9 | 98% | 100mg |
$109.0 | 2025-02-25 |
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thioureaに関する追加情報
Introduction to 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea (CAS No. 2803370-06-9)
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea is a sophisticated organic compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 2803370-06-9, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and molecular research. The presence of a chiral cyclohexylamine moiety and a perfluorophenyl group imparts distinct chemical and biological characteristics, making it a subject of interest for synthetic chemists and medicinal researchers.
The molecular structure of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea consists of a thiourea core substituted with a (1R,2R)-2-(dimethylamino)cyclohexyl group and a perfluorophenyl ring. This configuration not only influences its solubility and reactivity but also opens up possibilities for diverse applications in medicinal chemistry. The chiral center at the cyclohexane ring suggests potential for enantioselective synthesis, which is crucial in developing drugs with improved efficacy and reduced side effects.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage advanced structural motifs to enhance pharmacological properties. The incorporation of perfluoroaromatic rings into drug candidates has been shown to improve metabolic stability, lipophilicity, and binding affinity to biological targets. 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea exemplifies this trend, as its perfluorophenyl moiety could contribute to these desirable characteristics.
One of the most compelling aspects of this compound is its potential role in the development of enzyme inhibitors. Thiourea derivatives are well-known for their ability to interact with metal ions and sulfur-containing residues in enzymes, which can modulate enzymatic activity. The unique combination of a chiral amine and a perfluoroaromatic group in 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea may enable it to selectively target specific enzymes involved in disease pathways. For instance, researchers have explored thiourea-based compounds as inhibitors of carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and altitude sickness.
Moreover, the chiral nature of the compound presents opportunities for developing enantiomerically pure drugs. In pharmaceuticals, the enantiomeric purity of a drug is critical, as one enantiomer may be therapeutically active while the other could be inactive or even harmful. The synthesis of enantiomerically pure forms of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea would require advanced chiral resolution techniques such as asymmetric hydrogenation or biocatalytic methods. These techniques are increasingly being employed in drug discovery to produce high-quality enantiomerically pure compounds.
Recent advancements in computational chemistry have also facilitated the study of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea by enabling virtual screening and molecular docking simulations. These computational methods allow researchers to predict how the compound might interact with biological targets at the atomic level. Such simulations can guide experimental design by identifying potential binding sites and optimizing lead structures for improved potency and selectivity.
The perfluorophenyl group in 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea is particularly noteworthy for its ability to enhance pharmacokinetic properties. Perfluoroaromatics are known for their low reactivity due to the strong C-F bonds, which contribute to increased metabolic stability. Additionally, these groups often improve blood-brain barrier penetration, making them valuable in developing central nervous system (CNS) drugs. The combination of these features suggests that this compound could be a promising candidate for CNS-targeting therapies.
In conclusion, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea (CAS No. 2803370-06-9) represents a fascinating molecule with potential applications across multiple domains of pharmaceutical research. Its unique structural features—such as the chiral cyclohexylamine moiety and the perfluorophenyl group—make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new ways to leverage advanced chemical motifs like thioureas and perfluoroaromatics, this compound holds promise for contributing to future medical breakthroughs.
2803370-06-9 (1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea) 関連製品
- 314047-81-9(2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 950319-85-4(2,4-diethoxy-N-3-(6-methanesulfonylpyridazin-3-yl)phenylbenzene-1-sulfonamide)
- 273376-40-2(tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)
- 1396861-74-7(3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-1H-pyrazole-5-carboxamide)
- 851809-30-8(2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)
- 2248301-07-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylformamido)acetate)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 118425-02-8(6-acetamido-5-oxohexanoic acid)




